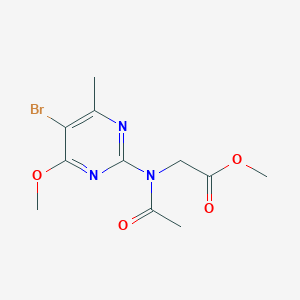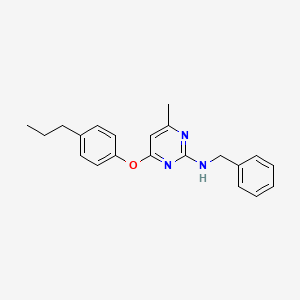![molecular formula C20H16N2O4 B5816520 N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bisacrylamide derivative that has two furan rings attached to the phenyl ring. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is not well understood. However, it is believed to function as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It has also been suggested that it can interact with specific molecules through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. However, it has been reported to be non-toxic and non-carcinogenic. It has also been shown to have low cytotoxicity and hemolytic activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] is its ability to act as a crosslinker in polymerization reactions, which leads to the formation of stable networks. It also has low cytotoxicity and hemolytic activity, making it suitable for use in biological applications. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]. One area of interest is the development of new polymer materials using this compound as a crosslinker. Another area of interest is the use of this compound in the development of molecularly imprinted polymers for the selective recognition of specific molecules. Additionally, the potential applications of this compound in the fields of drug delivery and tissue engineering should be explored further.
Synthesemethoden
The synthesis of N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] can be achieved using different methods. One of the most commonly used methods is the reaction of 1,2-phenylenediamine with 2-furoyl chloride in the presence of a base. The product obtained is then reacted with acryloyl chloride to yield the final compound. Other methods include the reaction of 1,2-phenylenediamine with furfural and acryloyl chloride or the reaction of 1,2-phenylenediamine with 2-furancarboxaldehyde and acryloyl chloride.
Wissenschaftliche Forschungsanwendungen
N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide] has been studied for its potential applications in scientific research. One of its most significant applications is in the field of polymer chemistry. It has been used as a crosslinker in the synthesis of hydrogels and as a monomer in the synthesis of copolymers. It has also been used in the preparation of molecularly imprinted polymers for the selective recognition of specific molecules.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(11-9-15-5-3-13-25-15)21-17-7-1-2-8-18(17)22-20(24)12-10-16-6-4-14-26-16/h1-14H,(H,21,23)(H,22,24)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODVAOBVHVUME-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)



![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)

![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)